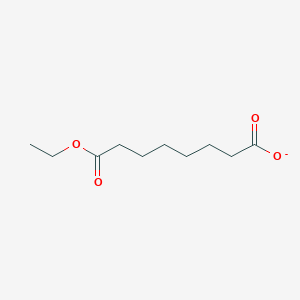
Octanedioic acid, 1-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanedioic acid, 1-ethyl ester, also known as ethyl hydrogen suberate, is an organic compound with the molecular formula C10H18O4. It is a type of ester derived from octanedioic acid (suberic acid) and ethanol. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octanedioic acid, 1-ethyl ester, can be synthesized through the esterification of octanedioic acid with ethanol. The reaction typically involves heating octanedioic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The general reaction is as follows:
C8H14O4+C2H5OH→C10H18O4+H2O
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous processes where octanedioic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Octanedioic acid, 1-ethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and ethanol in the presence of an acid or base.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octanedioic acid and ethanol.
Reduction: Octanediol and ethanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Octanedioic acid, 1-ethyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of octanedioic acid, 1-ethyl ester, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanedioic acid and ethanol, which can then participate in metabolic processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases and lipases.
Comparación Con Compuestos Similares
Similar Compounds
Octanedioic acid, dimethyl ester: Another ester of octanedioic acid, but with methanol instead of ethanol.
Hexanedioic acid, 1-ethyl ester: An ester of hexanedioic acid (adipic acid) with ethanol.
Decanedioic acid, 1-ethyl ester: An ester of decanedioic acid (sebacic acid) with ethanol.
Uniqueness
Octanedioic acid, 1-ethyl ester, is unique due to its specific chain length and the presence of an ethyl ester group. This gives it distinct physical and chemical properties compared to other esters, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C10H17O4- |
|---|---|
Peso molecular |
201.24 g/mol |
Nombre IUPAC |
8-ethoxy-8-oxooctanoate |
InChI |
InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)/p-1 |
Clave InChI |
KCFVQEAPUOVXTH-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


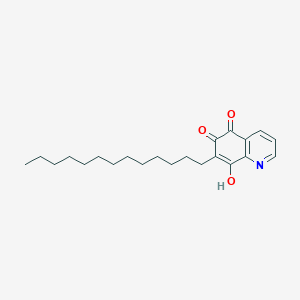
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)

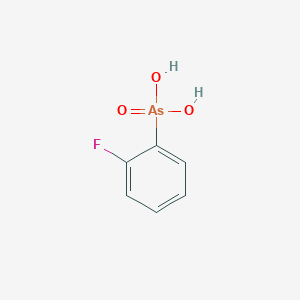
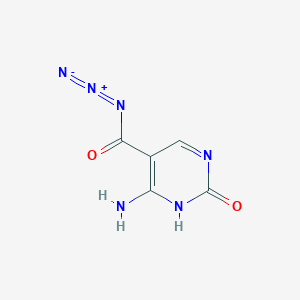


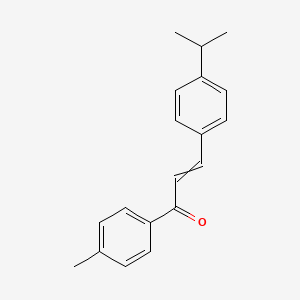
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
